

An In-depth Technical Guide to the Thermodynamic Stability of Aqueous Disodium Arsenate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Disodium arsenate	
Cat. No.:	B166728	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium arsenate (Na₂HAsO₄) is an inorganic compound of significant interest in various scientific fields, including environmental science, toxicology, and pharmaceutical research. Understanding its thermodynamic stability in aqueous solutions is paramount for predicting its behavior, speciation, and potential interactions in biological and environmental systems. This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous **disodium arsenate**, detailing its speciation as a function of pH, relevant thermodynamic data, and the experimental protocols used to determine these parameters.

Thermodynamic Stability and Speciation of Aqueous Disodium Arsenate

The thermodynamic stability of **disodium arsenate** in water is intrinsically linked to the speciation of the arsenate ion (AsO₄³⁻). When **disodium arsenate**, a salt of the weak acid arsenic acid (H₃AsO₄), is dissolved in water, it dissociates, and the resulting hydrogen arsenate ion (HAsO₄²⁻) participates in a series of protonation/deprotonation equilibria. The relative concentrations of the different arsenate species are primarily governed by the pH of the solution.



The speciation of arsenate in an aqueous solution is a critical factor in its overall stability and reactivity. The distribution of these species as a function of pH is dictated by the pKa values of arsenic acid.

The dissolution of solid **disodium arsenate** in water can be represented by the following equilibrium:

 $Na_2HAsO_4(s) \rightleftharpoons 2Na^+(aq) + HAsO_4^{2-}(aq)$

The hydrogen arsenate ion (HAsO₄²⁻) is the predominant species in a neutral to slightly alkaline aqueous solution of **disodium arsenate**.

Key Thermodynamic Data

A comprehensive understanding of the thermodynamic stability of aqueous **disodium arsenate** requires knowledge of key thermodynamic parameters such as the standard Gibbs free energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), and standard molar entropy (S°). While a complete dataset for aqueous Na₂HAsO₄ is not readily available in a single source, data for the constituent ions, particularly the hydrogen arsenate ion (HAsO₄²⁻), provides valuable insight.

Species	ΔGf° (kJ/mol)	ΔHf° (kJ/mol)	S° (J/mol·K)
HAsO ₄ 2-(aq)	-	2.86[1][2]	-
Na+(aq)	-261.9	-240.1	59.0
H ₂ O(I)	-237.1	-285.8	70.0

Note: Values for Na⁺(aq) and H₂O(l) are provided for context and are essential for calculating the thermodynamics of reactions involving aqueous **disodium arsenate**. A complete set of thermodynamic data for aqueous **disodium arsenate** is not consistently reported in the literature. The provided enthalpy of formation for HAsO₄²⁻(aq) is a key component in understanding the energetics of **disodium arsenate** solutions.

Experimental Protocols for Determining Thermodynamic Stability

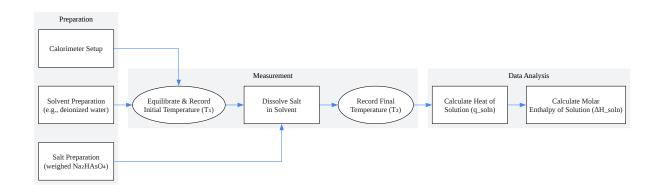


The thermodynamic properties of aqueous arsenate solutions are determined through various experimental techniques. The two primary methods are calorimetry, for measuring enthalpy changes, and potentiometry, for determining equilibrium constants.

Solution Calorimetry

Solution calorimetry is a direct method for measuring the enthalpy change (heat of solution) when a salt dissolves in a solvent. This information is crucial for determining the standard enthalpy of formation of the aqueous species.

Experimental Workflow for Solution Calorimetry:



Click to download full resolution via product page

Workflow for determining the enthalpy of solution using calorimetry.

Methodology:



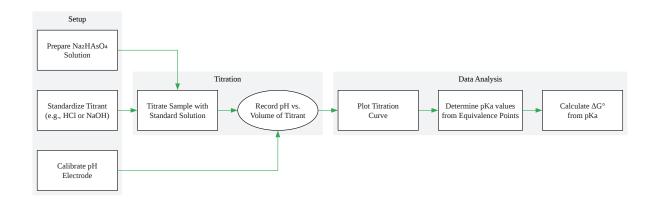
- Calorimeter Preparation: A precisely known volume of deionized water is placed in a constant-pressure calorimeter. The calorimeter is assembled, and the system is allowed to reach thermal equilibrium.
- Sample Preparation: A known mass of anhydrous disodium arsenate is accurately weighed.
- Temperature Measurement: The initial temperature of the water in the calorimeter is recorded.
- Dissolution: The weighed disodium arsenate is added to the water, and the mixture is stirred to ensure complete dissolution.
- Final Temperature Recording: The temperature change is monitored, and the final, stable temperature is recorded.
- Calculation: The heat absorbed or released during dissolution is calculated using the formula
 q = mcΔT, where 'm' is the mass of the solution, 'c' is the specific heat capacity of the
 solution (often approximated as that of water), and 'ΔT' is the change in temperature. The
 molar enthalpy of solution is then determined by dividing the heat change by the number of
 moles of the dissolved salt.

Potentiometric Titration

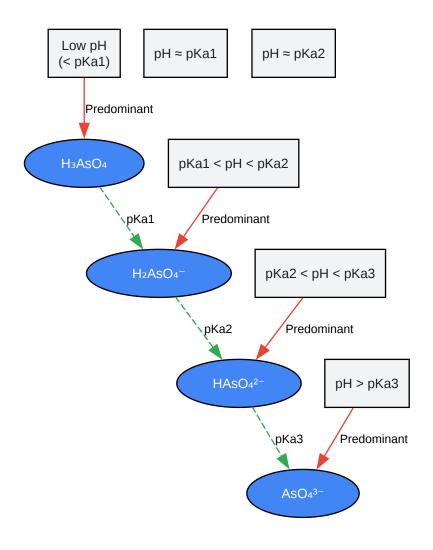
Potentiometric titration is a highly accurate method for determining the equilibrium constants (and thus the Gibbs free energy changes) of acid-base reactions. For aqueous **disodium arsenate**, this technique is used to determine the pKa values of the arsenate species.

Experimental Workflow for Potentiometric Titration:









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Stability of Aqueous Disodium Arsenate]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b166728#thermodynamic-stability-of-aqueous-disodium-arsenate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com